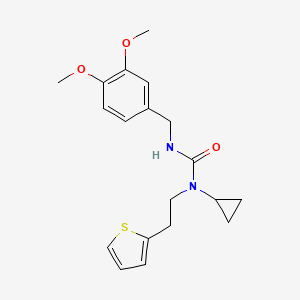
1-Cyclopropyl-3-(3,4-dimethoxybenzyl)-1-(2-(thiophen-2-yl)ethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclopropyl-3-(3,4-dimethoxybenzyl)-1-(2-(thiophen-2-yl)ethyl)urea is a useful research compound. Its molecular formula is C19H24N2O3S and its molecular weight is 360.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-Cyclopropyl-3-(3,4-dimethoxybenzyl)-1-(2-(thiophen-2-yl)ethyl)urea is a complex organic compound categorized under urea derivatives. Its unique structural features, including a cyclopropyl group, a dimethoxybenzyl moiety, and a thiophenyl group, suggest potential applications in medicinal chemistry and biological research. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and comparative analysis with related compounds.
Structural Characteristics
The compound can be represented by the following structural formula:
Key Structural Features:
- Cyclopropyl Group : Known for its ability to enhance biological activity through unique steric properties.
- Dimethoxybenzyl Moiety : Provides additional electronic effects that may influence interactions with biological targets.
- Thiophene Ring : Often enhances membrane permeability and biological activity due to its planar structure.
Biological Activity Overview
Research indicates that urea derivatives exhibit various biological activities, including antibacterial, antifungal, and potential anticancer properties. The presence of thiophene groups in similar compounds is associated with enhanced biological interactions.
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Biological Activity | Uniqueness |
|---|---|---|---|
| 1-(4-Methoxyphenyl)-3-(thiophen-2-ylmethyl)urea | Methoxy and thiophene groups | Antibacterial | Lacks cyclopropane |
| 1-Cyclopropyl-3-(4-chlorobenzyl)urea | Similar urea structure | Antifungal | Different aromatic substitution |
| 1-Benzyl-3-(2-thienylmethyl)urea | Benzyl instead of dimethoxybenzyl | Antiviral | Absence of cyclopropane and methoxy groups |
The uniqueness of this compound lies in its specific combination of functional groups which may confer distinct pharmacological properties compared to related compounds.
The biological activity of this compound is likely mediated through interactions with specific enzymes or receptors. It may inhibit enzyme activity or modulate receptor functions through binding interactions. For instance, cyclopropane-containing compounds have been shown to act as potent inhibitors of soluble epoxide hydrolase (sEH), which plays a role in various physiological processes including inflammation and pain modulation .
Case Studies and Research Findings
Recent studies have highlighted the potential of similar urea derivatives in therapeutic applications:
- Anticancer Activity : A series of cyclopropyl urea derivatives demonstrated promising anticancer properties by inducing apoptosis in cancer cell lines. The mechanism involved the inhibition of key signaling pathways responsible for cell proliferation .
- Antimicrobial Properties : Urea derivatives have been evaluated for their antimicrobial activities against various pathogens. For example, compounds with thiophene moieties showed enhanced membrane disruption capabilities leading to bacterial cell lysis .
- Pharmacokinetics and Toxicology : Investigations into the pharmacokinetic profiles of related compounds revealed favorable absorption and distribution characteristics. However, toxicity assessments indicated that structural modifications could lead to varying degrees of cytotoxicity .
特性
IUPAC Name |
1-cyclopropyl-3-[(3,4-dimethoxyphenyl)methyl]-1-(2-thiophen-2-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-23-17-8-5-14(12-18(17)24-2)13-20-19(22)21(15-6-7-15)10-9-16-4-3-11-25-16/h3-5,8,11-12,15H,6-7,9-10,13H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUNQRVRDFLKDOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)N(CCC2=CC=CS2)C3CC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














